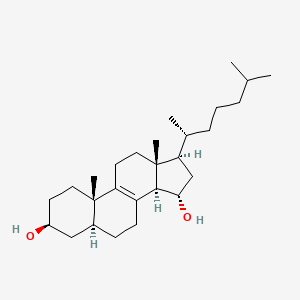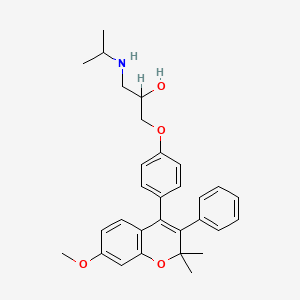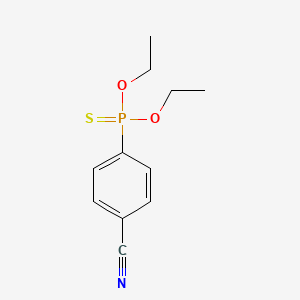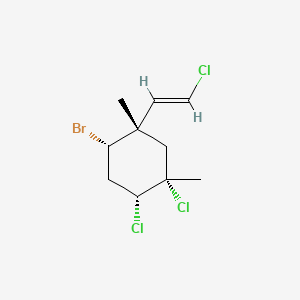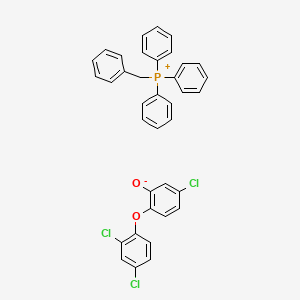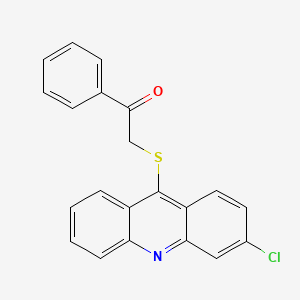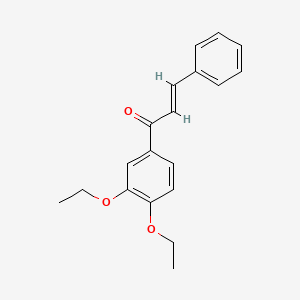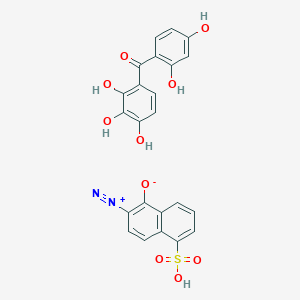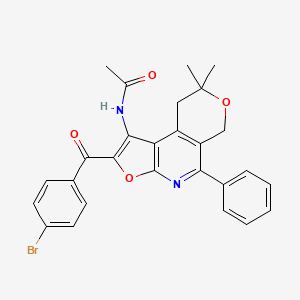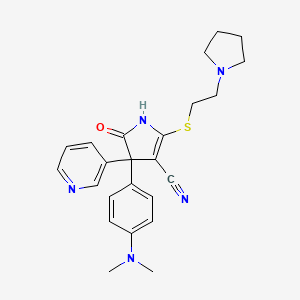
2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid is a complex organic compound with the molecular formula C20H37NO4S . This compound is known for its unique structural features, which include a benzenesulfonic acid moiety and a 2-aminoethanol group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid typically involves the reaction of 4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid with 2-aminoethanol . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.
Analyse Des Réactions Chimiques
2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The amino group in 2-aminoethanol can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Applications De Recherche Scientifique
2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The sulfonic acid group can participate in ionic interactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid include:
4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid: Lacks the aminoethanol group, resulting in different chemical properties and applications.
2-Aminoethanol;4-(2,4,4-trimethyl-1-(2-methylpropyl)pentyl)benzenesulfonic acid: Similar structure but with variations in the alkyl chain, leading to different reactivity and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
72391-21-0 |
|---|---|
Formule moléculaire |
C20H37NO4S |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
2-aminoethanol;4-(2,5,7,7-tetramethyloctan-4-yl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C2H7NO/c1-13(2)11-17(14(3)12-18(4,5)6)15-7-9-16(10-8-15)22(19,20)21;3-1-2-4/h7-10,13-14,17H,11-12H2,1-6H3,(H,19,20,21);4H,1-3H2 |
Clé InChI |
DNUWDQIYXSQCBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=CC=C(C=C1)S(=O)(=O)O)C(C)CC(C)(C)C.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


